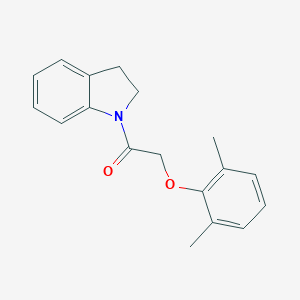
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether is an organic compound that features both an indole and a phenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction where a phenol reacts with an alkyl halide.
Coupling Reaction: The final step involves coupling the indole derivative with the phenoxy derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols.
科学研究应用
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action for 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, influencing biological pathways. The phenoxy group might enhance the compound’s ability to cross cell membranes or bind to specific proteins.
相似化合物的比较
Similar Compounds
- 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,4-dimethylphenoxy)ethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,5-dimethylphenoxy)ethanone
Uniqueness
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
1-(2,3-dihydroindol-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C18H19NO2/c1-13-6-5-7-14(2)18(13)21-12-17(20)19-11-10-15-8-3-4-9-16(15)19/h3-9H,10-12H2,1-2H3 |
InChI 键 |
MHIXDQUEODUCCE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C32 |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-bromo-4-ethylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319950.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B319951.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B319953.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B319954.png)
![N-[(2-bromophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319955.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B319957.png)
![N-(tert-butyl)-4-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B319961.png)
![2-(4-bromophenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B319963.png)
![N-[4-(anilinosulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B319964.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B319965.png)
![N-[4-(anilinosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B319969.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-phenylbenzenesulfonamide](/img/structure/B319970.png)
![2-bromo-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B319971.png)
![2-(2,4-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B319972.png)
